molecular formula C16H28ClNO B5232892 1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride

1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride

Cat. No.: B5232892
M. Wt: 285.9 g/mol
InChI Key: WUXQZPYQPDMVHA-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a highly symmetrical polycyclic cage structure

Chemical Reactions Analysis

1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

1-(1-Adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride can be compared with other adamantane derivatives, such as amantadine, memantine, and rimantadine. These compounds share a similar adamantane core structure but differ in their functional groups and specific applications . The uniqueness of this compound lies in its specific combination of the adamantane and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXQZPYQPDMVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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